N-tert-Boc-L-alanine-D4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

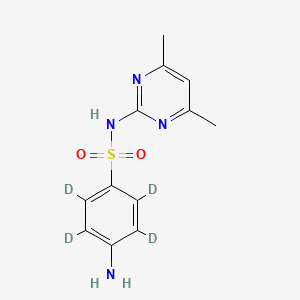

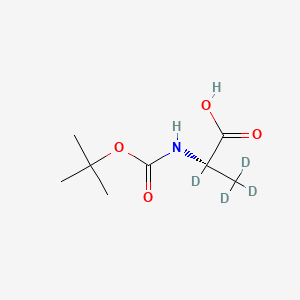

“N-tert-Boc-L-alanine-D4” is a labelled version of N-tert-Boc-L-alanine . Alanine is one of the non-essential amino acids for humans and is a key compound in the glucose-alanine cycle .

Synthesis Analysis

The synthesis of N-tert-Boc-L-alanine-D4 involves the use of reagents such as oxalyl chloride, di-tert-butyl dicarbonate, triethylamine (TEA), and diethylisopropylamine (DIPEA) .Molecular Structure Analysis

The molecular formula of N-tert-Boc-L-alanine-D4 is C8H11D4NO4 . The InChI Key is QVHJQCGUWFKTSE-QXDDTQFUSA-N . The Canonical SMILES is CC(C(=O)O)NC(=O)OC©©C .Chemical Reactions Analysis

The deprotection of N-Boc directly linked to aromatic moieties were reasonably fast, occurring within 3 hours and with high yields, >70% .Physical And Chemical Properties Analysis

The molecular weight of N-tert-Boc-L-alanine-D4 is 193.24 . The melting point is 83°C . The specific rotation [a]20/D is -25.5 deg (C=2, AcOH) .科学的研究の応用

Peptide Synthesis

N-tert-Boc-L-alanine-D4: is commonly used in peptide synthesis as an amine-protecting group. The Boc group protects the amine functionality during the synthesis process, allowing for the selective formation of peptide bonds without unwanted side reactions. After the peptide chain is assembled, the Boc group can be removed under mild acidic conditions, revealing the free amine for further elongation or modification .

Catalysis

The Boc group in N-tert-Boc-L-alanine-D4 can be used as a catalyst in various chemical reactions. For instance, it can facilitate the deprotection of other Boc-protected compounds by providing a source of protons or acting as a phase transfer catalyst, enhancing the rate of reaction .

Safety and Hazards

作用機序

Target of Action

N-tert-Boc-L-alanine-D4 is a labelled form of N-tert-Boc-L-alanine . Alanine, the core structure of this compound, is one of the non-essential amino acids for humans . .

Mode of Action

As a derivative of alanine, it may interact with biological systems in a similar manner to alanine .

Biochemical Pathways

Alanine, the core structure of N-tert-Boc-L-alanine-D4, is a key compound in the glucose-alanine cycle . This cycle involves the transfer of amino groups from peripheral tissues to the liver, where they can be converted into glucose. The labelled form of N-tert-Boc-L-alanine-D4 may be used in research to study this and other biochemical pathways involving alanine.

特性

IUPAC Name |

(2S)-2,3,3,3-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1/i1D3,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVHJQCGUWFKTSE-QXDDTQFUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](C(=O)O)(C([2H])([2H])[2H])NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-tert-Boc-L-alanine-D4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-(tert-butyldimethylsilyloxy)-1H-benzimidazole](/img/structure/B563074.png)

![5-Deuterio-5-[[4-[2-[5-(1,2,2,2-tetradeuterio-1-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B563086.png)